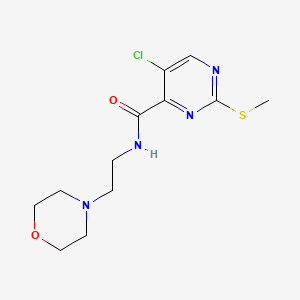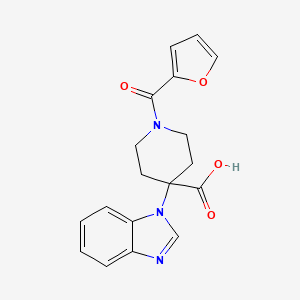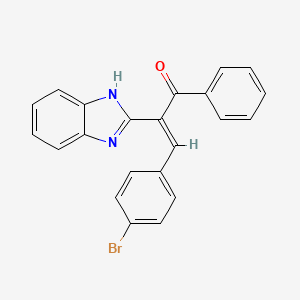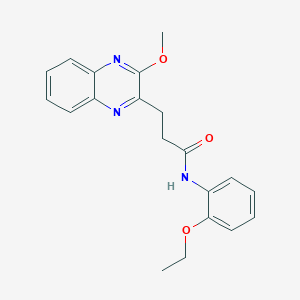
5-chloro-2-(methylthio)-N-(2-morpholin-4-ylethyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(methylthio)-N-(2-morpholin-4-ylethyl)pyrimidine-4-carboxamide, also known as CMET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyrimidine-based molecule that has been synthesized through various methods and has been found to have promising biological activities.
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-(methylthio)-N-(2-morpholin-4-ylethyl)pyrimidine-4-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by interfering with DNA replication and repair processes. This compound has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned earlier. Additionally, this compound has been found to induce changes in gene expression and protein synthesis in cancer cells. In terms of physiological effects, this compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-2-(methylthio)-N-(2-morpholin-4-ylethyl)pyrimidine-4-carboxamide in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, this compound has low toxicity and good pharmacokinetic properties, making it a safe and effective compound to use in lab experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of knowledge about its exact mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-(methylthio)-N-(2-morpholin-4-ylethyl)pyrimidine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific pathways and targets involved in its anticancer activity. Another direction is to optimize its pharmacokinetic properties and determine the optimal dosage and administration for maximum efficacy. Additionally, further studies are needed to determine the potential of this compound as a therapeutic agent for other diseases besides cancer, such as viral infections or autoimmune disorders.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a valuable tool for studying cancer biology and developing new cancer treatments. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for maximum efficacy.
Synthesemethoden
The synthesis of 5-chloro-2-(methylthio)-N-(2-morpholin-4-ylethyl)pyrimidine-4-carboxamide has been achieved through various methods, including the reaction of 2-amino-4-chloro-5-methylthiopyrimidine with N-(2-chloroethyl)morpholine and subsequent reaction with ethyl chloroformate. Another method involves the reaction of 2-amino-4-chloro-5-methylthiopyrimidine with N-(2-hydroxyethyl)morpholine and subsequent reaction with chloroacetyl chloride. Both methods have been found to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(methylthio)-N-(2-morpholin-4-ylethyl)pyrimidine-4-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(2-morpholin-4-ylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2S/c1-20-12-15-8-9(13)10(16-12)11(18)14-2-3-17-4-6-19-7-5-17/h8H,2-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHHNLCFQBKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5340148.png)

![N-(5-chloro-2-methoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5340154.png)

![2-benzyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5340187.png)
![2-hydroxy-N'-[1-(5-nitro-2-furyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5340190.png)

![3-[(cyclopentylcarbonyl)amino]-N,4-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5340194.png)
![ethyl 4-{3-(3,4-dimethoxyphenyl)-2-[(2-thienylcarbonyl)amino]acryloyl}-1-piperazinecarboxylate](/img/structure/B5340207.png)
![N'-(tert-butyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5340212.png)